Guanidinoethyl disulfide

Description

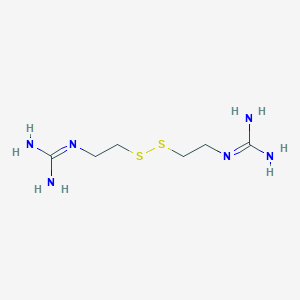

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMTXMJNHRISQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-17-6 (di-hydrobromide) | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40910255 | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-13-5 | |

| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanidinoethyl Disulfide (GED): A Comprehensive Guide to Synthesis, Characterization, and Advanced Application Workflows

Abstract Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a highly versatile biochemical reagent and pharmacological agent. Originally studied for its radioprotective properties, GED has emerged as a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS) and a critical surface-chemistry linker for the immobilization of DNA in scanning tunneling microscopy (STM). This whitepaper provides an in-depth, self-validating technical framework for the synthesis, physicochemical characterization, and advanced application of GED, designed specifically for researchers and drug development professionals.

Mechanistic Synthesis of Guanidinoethyl Disulfide

The classical synthesis of GED relies on the base-catalyzed rearrangement of S-(2-aminoethyl)isothiourea (AET) to 2-mercaptoethylguanidine (MEG), followed by oxidative dimerization 1.

Causality of the Reaction Design: AET is highly stable as an isothiourea salt at acidic to neutral pH. By adjusting the pH to >8.0, the primary amine is deprotonated, rendering it highly nucleophilic. This triggers an intramolecular nucleophilic attack on the isothiourea carbon—an S-to-N transguanylation—breaking the C-S bond and forming the thermodynamically favored guanidine derivative, MEG. Subsequent air oxidation converts the free thiols of MEG into the stable disulfide bond of GED.

GED synthesis pathway via pH-driven S-to-N transguanylation.

Protocol 1: Synthesis and Purification of GED

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Dissolution: Dissolve 10 mmol of AET dihydrobromide in 50 mL of degassed, deionized water.

-

Transguanylation: Slowly add 1 M NaOH dropwise under continuous magnetic stirring until the pH stabilizes at 9.0. Maintain this pH for 30 minutes at room temperature to ensure complete conversion to MEG.

-

Oxidation: Vigorously bubble ambient air (or pure oxygen) through the solution for 12–24 hours. The oxidation of MEG to GED will naturally occur.

-

Precipitation: Acidify the solution slightly (pH ~6.0) using dilute HBr, then concentrate the solution under reduced pressure. Add cold ethanol to precipitate the GED dihydrobromide salt.

-

Recrystallization: Filter the white crystalline precipitate and recrystallize from a hot water/ethanol mixture.

-

Self-Validation Checkpoint (Ellman’s Assay): To ensure complete oxidation, take a 10 µL aliquot of the reaction mixture and react it with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the absence of free thiols, validating the complete formation of the disulfide bond.

Physicochemical Characterization

Accurate characterization of GED is critical before downstream biological or surface chemistry applications. The quantitative parameters of synthesized GED are summarized in the table below:

| Property | Quantitative Value / Descriptor |

| IUPAC Name | 2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |

| Molecular Formula | C6H16N6S2 |

| Molecular Weight | 236.36 g/mol |

| Melting Point | 198–199 °C (as dihydrobromide salt) |

| CAS Registry Number | 1072-13-5 |

| InChI Key | IRMTXMJNHRISQH-UHFFFAOYSA-N |

| SMILES | N=C(N)NCCSSCCNC(=N)N |

Table 1: Key physicochemical properties of Guanidinoethyl Disulfide.

Surface Chemistry: GED Monolayers for DNA Immobilization

In the realm of nanotechnology, GED is utilized to create highly specific self-assembled monolayers (SAMs) on gold electrodes. This facilitates the transverse tunneling STM imaging of DNA 3.

Causality of the Connector Choice: Imaging DNA outside of an ultrahigh vacuum is notoriously difficult due to weak surface adhesion and hydrocarbon contamination. Guanidinium ions possess a strong enthalpic association with phosphate groups, forming bidentate hydrogen bonds. By functionalizing a gold surface with MEG (derived from GED), the surface acts as an electrical "Velcro," reversibly binding the DNA phosphate backbone without altering its native electronic structure.

Protocol 2: Preparation of Guanidinium-Modified Au(111) Surfaces

-

Substrate Preparation: Flame-anneal a commercial Au(111) substrate using a butane torch until a dull orange glow is achieved, ensuring an atomically flat surface.

-

Disulfide Reduction: Treat a 1.0 mM aqueous solution of GED with a 1.5 molar excess of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP).

-

Causality of TCEP: TCEP is utilized instead of DTT or β-mercaptoethanol because it is a non-thiol reducing agent. This prevents competitive binding of the reducing agent to the gold surface, ensuring a pure MEG monolayer.

-

-

Monolayer Assembly: Immerse the freshly annealed Au(111) substrate into the reduced MEG solution for 30 minutes at room temperature.

-

Washing: Rinse the substrate extensively with ultrapure water and 0.5 mM Tris-HCl buffer (pH 7.0) to remove unbound molecules.

-

Self-Validation Checkpoint (Surface Plasmon Resonance): Analyze the functionalized surface using SPR or ellipsometry. A measurable shift in the resonance angle confirms monolayer formation. Furthermore, the surface contact angle should decrease significantly due to the highly hydrophilic nature of the exposed guanidinium groups.

Biological Applications: iNOS Inhibition and Hydrogel Delivery

GED exhibits profound pharmacological effects, most notably as a competitive inhibitor of inducible nitric oxide synthase (iNOS). In models of endotoxic shock, overproduction of NO by iNOS leads to severe vascular hyporeactivity. GED selectively competes with L-arginine at the iNOS active site, suppressing NO generation and improving survival rates in septic shock models 4.

To translate this into localized tissue engineering, GED has been successfully encapsulated into hydrogel microspheres composed of partially oxidized hyaluronan (oxi-HA) and gelatin 5.

Causality of the Delivery Matrix: Because GED is a highly water-soluble, low-molecular-weight compound, it diffuses rapidly away from target sites in vivo. Encapsulating GED within an oxi-HA/gelatin matrix creates a tortuous 3D network. The crosslinking density inversely correlates with the microsphere diameter, allowing for the tunable, sustained release of GED. This sustained release effectively suppresses macrophage infiltration and cellular activity in transcutaneous dermal wound models.

Dual mechanistic roles of GED in iNOS inhibition and DNA surface immobilization.

References

-

Proceedings of the Society for Experimental Biology and Medicine Source: Archive.org URL:[Link]

-

Transverse tunneling through DNA hydrogen bonded to an electrode Source: PubMed Central (NIH) URL:[Link]

-

Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform Source: PubMed (NIH) URL:[Link]

-

In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]

- 3. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

Guanidinoethyl Disulfide (GED): Chemical Properties, Stability, and Advanced Applications in Pharmacology and Surface Chemistry

Executive Summary

Guanidinoethyl disulfide (GED)—also known as bis(2-guanidinoethyl) disulfide or guanylcystamine—is a highly stable, symmetrical disulfide compound that serves as a critical reagent in both pharmacological research and advanced surface chemistry[1]. While its reduced monomer, 2-mercaptoethylguanidine (MEG), is highly reactive and prone to rapid auto-oxidation, GED provides a stable, crystalline platform for delivering potent biological and chemical activity[2]. This whitepaper details the physicochemical stability of GED, its dual pharmacological mechanisms as an enzyme inhibitor and radioprotectant, and its utility in functionalizing surfaces for nucleic acid immobilization.

Chemical Identity and Structural Stability

The thermodynamic stability of GED compared to its free thiol counterpart is rooted in its structural crystallography. MEG is notoriously difficult to isolate because its free sulfhydryl group rapidly oxidizes in the presence of atmospheric oxygen[2]. Conversely, GED is the stable, oxidized dimer.

When synthesized as a dihydrobromide salt, GED forms stable, platelet-shaped crystals (mp 198–199°C). X-ray crystallographic analysis reveals that the GED molecule adopts an extended conformation, avoiding intramolecular N...S interactions. Instead, the crystal lattice is highly stabilized by a robust network of intermolecular NH...Br and NH...S hydrogen bonds, which lock the molecule into a low-energy, stable state[3].

Table 1: Physicochemical Properties of GED[1]

| Property | Value |

| Chemical Name | Bis(2-guanidinoethyl) disulfide |

| CAS Registry Number | 1072-13-5 |

| Molecular Formula | C₆H₁₆N₆S₂ |

| Molecular Weight | 236.4 g/mol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| XLogP3-AA | -2.2 |

Pharmacological Mechanisms of Action

GED exhibits a multifaceted mechanism of action that makes it invaluable in models of oxidative stress, inflammation, and radiation damage.

iNOS Inhibition and Peroxynitrite Scavenging

GED is a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS). It demonstrates a

Table 2: NOS Isoform Inhibition by GED[4]

| NOS Isoform | Selectivity Ratio (vs iNOS) | |

| Inducible NOS (iNOS) | 4.3 | 1.0x |

| Endothelial NOS (ecNOS) | 18.0 | ~4.2x |

| Brain NOS (bNOS) | 25.0 | ~5.8x |

Radioprotection: The Mixed Disulfide Hypothesis

GED acts as a potent radioprotectant with efficacy comparable to traditional agents like AET. According to the mixed disulfide hypothesis, GED forms temporary mixed disulfides with critical cellular thiols (-SH and -SS- groups). When exposed to ionizing radiation, the resulting radiolytic scission preferentially attacks this temporary disulfide bond, thereby shielding the endogenous cellular proteins from irreversible free-radical damage[2].

Figure 1: Dual pharmacological mechanisms of GED in anti-inflammatory and radioprotective pathways.

Surface Chemistry and Nucleic Acid Binding

Beyond pharmacology, GED is a premier molecule for functionalizing gold surfaces to immobilize nucleic acids for Scanning Tunneling Microscopy (STM). The guanidinium groups of GED are strongly cationic at physiological pH and form highly stable, bidentate hydrogen bonds with the phosphate backbone of DNA[6]. To achieve this, GED is reduced to MEG, which then forms a self-assembled monolayer (SAM) on gold electrodes via strong Au-S bonds, leaving the guanidinium moieties exposed to capture DNA strands[6].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with clear causality and built-in validation steps to ensure reproducibility.

Protocol 1: Synthesis and Isolation of GED from AET

-

Step 1: Transguanylation. Dissolve 2-(2-aminoethyl)isothiourea (AET) dihydrobromide in deionized water. Adjust the pH to 9.0 using 1M NaOH.

-

Causality: AET is stable under acidic conditions. Elevating the pH triggers an intramolecular nucleophilic attack, resulting in a transguanylation rearrangement that yields the free thiol, 2-mercaptoethylguanidine (MEG)[3].

-

-

Step 2: Air Oxidation. Stir the alkaline solution vigorously in an open vessel at room temperature for 24–48 hours.

-

Causality: The free thiol (MEG) is thermodynamically unstable in the presence of oxygen. Vigorous stirring maximizes O₂ dissolution, driving the oxidative dimerization of MEG into the stable disulfide, GED.

-

-

Step 3: Crystallization and Validation. Recrystallize the product from H₂O to afford platelet-shaped crystals.

-

System Validation: Confirm the melting point is 198–199°C. Utilize IR spectroscopy to verify the absence of the free -SH stretch (~2550 cm⁻¹) and the presence of the disulfide bond.

-

Protocol 2: Preparation of Guanidinium Monolayers for DNA Immobilization

-

Step 1: Disulfide Reduction. Incubate 0.5 mM GED with an equimolar concentration of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed 0.5 mM Tris-HCl buffer (pH 7.0).

-

Causality: TCEP is selected over traditional reducing agents like DTT because TCEP is phosphine-based and lacks thiol groups. This prevents competitive binding during the subsequent gold functionalization step[6].

-

-

Step 2: Substrate Functionalization. Expose a freshly hydrogen-flame annealed Au(111) substrate to the reduced solution for 15–30 minutes.

-

Causality: Hydrogen-flame annealing creates atomically flat gold terraces, which are strictly required to achieve molecular resolution during STM imaging[6].

-

-

Step 3: SAM Validation.

-

System Validation: Before introducing DNA, validate the formation of the Self-Assembled Monolayer (SAM) using ellipsometry to confirm a film thickness of ~1 nm, and contact angle measurements to confirm increased surface hydrophilicity due to the exposed guanidinium groups[6].

-

References

1.[1] N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine) - PubChem - National Institutes of Health. 1 2. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed. 4 3. An Inhibitor of Inducible Nitric Oxide Synthase and Scavenger of Peroxynitrite Prevents Diabetes Development in NOD Mice - PubMed. 7 4.[3] Radioprotectant bis(2-guanidinoethyl) disulfide dihydrobromide - IUCr Acta Crystallographica. 3 5.[2] Radioprotective Agents - Defense Technical Information Center (DTIC). 2 6.[5] Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed. 5 7.[6] Transverse tunneling through DNA hydrogen bonded to an electrode - PMC. 6

Sources

- 1. N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine) | C6H16N6S2 | CID 3521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An inhibitor of inducible nitric oxide synthase and scavenger of peroxynitrite prevents diabetes development in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidinoethyl Disulfide: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor for Research Professionals

Introduction: The Double-Edged Sword of Nitric Oxide and the Rise of Selective Inhibitors

Nitric oxide (NO), a simple diatomic molecule, plays a multifaceted role in mammalian physiology, acting as a crucial signaling molecule in neurotransmission, vasodilation, and the immune response. Its production is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). Three primary isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.

This overproduction of NO by iNOS is a key contributor to the pathophysiology of various inflammatory and autoimmune disorders, including circulatory shock and neurodegenerative diseases. The excessive NO can lead to cytotoxicity, tissue damage, and profound vasodilation. Consequently, the development of selective inhibitors of iNOS has been a significant focus of pharmacological research.

Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, has emerged as a noteworthy iNOS-selective inhibitor. This technical guide provides an in-depth exploration of GED, from its chemical properties and mechanism of action to detailed experimental protocols for its evaluation and a discussion of its therapeutic potential and limitations.

Chemical and Pharmacological Profile of Guanidinoethyl Disulfide (GED)

Guanidinoethyl disulfide is a dimeric molecule formed from the oxidation of mercaptoethylguanidine (MEG). Its structure features a disulfide bond linking two ethylguanidine moieties.

Chemical Structure:

-

IUPAC Name: 2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine[1]

-

Molecular Formula: C6H16N6S2[1]

-

Molecular Weight: 236.36 g/mol [1]

-

CAS Number: 1072-13-5[1]

Mechanism of Action as a Nitric Oxide Synthase Inhibitor

GED functions as a competitive inhibitor of nitric oxide synthase, primarily competing with the natural substrate, L-arginine, for binding to the active site of the enzyme.[2] This competitive inhibition is a key feature of its mechanism, as it directly blocks the synthesis of NO. The inhibitory effect of GED is reversible and has been shown to be non-competitive with respect to the cofactor tetrahydrobiopterin (BH4).

Selectivity for NOS Isoforms

A critical aspect of any NOS inhibitor intended for therapeutic research is its selectivity for the different isoforms. GED exhibits a notable preference for inhibiting iNOS over the constitutive isoforms, nNOS and eNOS. This selectivity is crucial for minimizing off-target effects that could arise from the inhibition of the physiologically important functions of nNOS and eNOS.

The selectivity of GED is thought to stem from two main factors: differences in the active site architecture between the NOS isoforms and differential cellular uptake.[2] Cells expressing iNOS, such as activated macrophages, may have a higher capacity for GED uptake compared to endothelial cells or neurons.

Table 1: Inhibitory Potency and Selectivity of Guanidinoethyl Disulfide (GED) against NOS Isoforms

| NOS Isoform | Inhibition Constant (Ki) | EC50 (in cultured cells) | Source(s) |

| Inducible NOS (iNOS) | 4.3 µM | 1 - 30 µM (cell type dependent) | [2] |

| Endothelial NOS (eNOS) | 18 µM | - | [2] |

| Neuronal NOS (bNOS) | 25 µM | - | [2] |

Note: Ki values were determined using purified enzymes. EC50 values were determined in various cultured cell lines expressing iNOS.

Dual Functionality: Peroxynitrite Scavenging

Beyond its role as a NOS inhibitor, GED and its precursor, mercaptoethylguanidine (MEG), have been shown to possess peroxynitrite (ONOO-) scavenging properties.[3] Peroxynitrite is a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide with superoxide radicals. It is a major contributor to the cellular damage observed in inflammatory and neurodegenerative conditions.

The ability of GED to both inhibit the production of excess NO and scavenge the downstream cytotoxic product, peroxynitrite, represents a significant advantage in its potential therapeutic applications. This dual mechanism of action can provide a more comprehensive approach to mitigating the detrimental effects of nitrosative stress. The free thiol group in the reduced form of GED (MEG) is thought to play a crucial role in this scavenging activity.[3]

Experimental Protocols for the Evaluation of Guanidinoethyl Disulfide

The following protocols provide detailed methodologies for assessing the NOS inhibitory activity of GED in both in vitro and cell-based assays.

In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol describes the determination of the inhibitory potency (Ki) of GED against purified NOS isoforms. The assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

[3H]-L-arginine

-

L-arginine

-

GED

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, Tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)

-

Stop Solution (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Step-by-Step Methodology:

-

Prepare Reagents:

-

Prepare a stock solution of GED in the assay buffer.

-

Prepare a reaction mixture containing the assay buffer, cofactors, and [3H]-L-arginine.

-

-

Assay Setup:

-

In a microcentrifuge tube, add the reaction mixture.

-

Add varying concentrations of GED.

-

Include a control group with no inhibitor.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding the purified NOS enzyme.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Separation of [3H]-L-citrulline:

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

-

The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.

-

Elute the [3H]-L-citrulline with water.

-

-

Quantification:

-

Add the eluate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GED.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the GED concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of L-arginine used in the assay.

-

Diagram of the In Vitro NOS Inhibition Assay Workflow:

Caption: Workflow for the cell-based Griess assay.

In Vivo Applications and Therapeutic Potential

The selective inhibition of iNOS by GED has led to its investigation in various preclinical models of inflammatory diseases.

Circulatory Shock and Inflammation

In models of endotoxic shock induced by bacterial lipopolysaccharide (LPS), GED has demonstrated significant therapeutic benefits. Administration of GED has been shown to:

-

Prevent the profound and sustained hypotension characteristic of septic shock. [4]* Improve the vascular reactivity to vasoconstrictors, which is often impaired in sepsis. [4]* Increase the survival rate in lethal models of endotoxemia. [4] These effects are directly attributed to the inhibition of iNOS-mediated overproduction of NO in the vasculature and other tissues.

Neurodegenerative Diseases

The role of neuroinflammation and nitrosative stress in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis is increasingly recognized. The ability of GED to both inhibit iNOS and scavenge peroxynitrite makes it a compelling candidate for investigation in this area.

In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), treatment with GED has been shown to delay the onset of the disease and reduce the number of animals exhibiting clinical signs. [5]This suggests that GED may be protective during the induction phase of the disease. However, in this particular study, once the disease was established, GED did not significantly alter its severity, highlighting the complexity of these conditions and the potential need for combination therapies or more potent derivatives.

While direct studies of GED in Alzheimer's and Parkinson's disease models are limited in the publicly available literature, its known mechanisms of action align with key pathological pathways in these diseases. The overactivation of microglia and subsequent production of NO and peroxynitrite contribute to neuronal damage in these conditions. Therefore, the investigation of GED and similar compounds in these contexts is a promising area for future research.

A significant challenge for the use of GED in CNS disorders is its ability to cross the blood-brain barrier (BBB). The guanidino groups in GED are highly basic and polar, which generally limits passive diffusion across the BBB. [4]Further research into the brain penetration of GED and the development of more lipophilic analogs or targeted delivery strategies may be necessary to fully explore its therapeutic potential for neurodegenerative diseases.

Synthesis of Guanidinoethyl Disulfide

A common method for the guanidinylation of primary amines is the use of a guanidinylating agent such as S-methylisothiourea or a protected guanidine derivative. The reaction typically proceeds by nucleophilic attack of the primary amine on the guanidinylating agent.

General Synthetic Scheme:

-

Starting Material: Cystamine dihydrochloride (bis(2-aminoethyl) disulfide dihydrochloride).

-

Guanidinylation: Reaction with a suitable guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea or a similar reagent, in the presence of a base. This step introduces the protected guanidino groups.

-

Deprotection: Removal of the protecting groups (e.g., Boc groups with trifluoroacetic acid) to yield the final product, guanidinoethyl disulfide.

The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized for this specific transformation.

Pharmacokinetics and Pharmacodynamics: A Knowledge Gap

A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is essential for its development as a research tool or therapeutic agent. Unfortunately, detailed in vivo PK/PD studies specifically on guanidinoethyl disulfide are not extensively reported in the publicly available literature.

Based on the chemical structure of GED, some general predictions can be made:

-

Absorption: As a polar and charged molecule, oral bioavailability is likely to be low.

-

Distribution: The volume of distribution may be limited, with restricted access to the central nervous system.

-

Metabolism: The disulfide bond is susceptible to reduction by endogenous reducing agents such as glutathione, which would convert GED to two molecules of mercaptoethylguanidine (MEG). MEG can then be further metabolized.

-

Excretion: The compound and its metabolites are likely to be eliminated primarily through the kidneys.

The lack of specific PK/PD data for GED represents a significant knowledge gap and an area for future research. Such studies would be crucial for determining appropriate dosing regimens and for understanding the relationship between drug exposure and therapeutic efficacy in preclinical models.

Conclusion and Future Directions

Guanidinoethyl disulfide is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its selectivity for iNOS over the constitutive isoforms, coupled with its peroxynitrite scavenging activity, makes it a particularly interesting compound for studies on inflammatory and neurodegenerative diseases.

While the in vitro and in vivo efficacy of GED in models of circulatory shock is well-documented, its therapeutic potential in neurodegenerative diseases requires further exploration. Key areas for future research include:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to characterize the absorption, distribution, metabolism, and excretion of GED.

-

Blood-Brain Barrier Permeability: A thorough investigation of the ability of GED to cross the BBB is essential for its application in CNS disorders.

-

Development of Analogs: The synthesis and evaluation of more potent and selective analogs of GED with improved pharmacokinetic properties, including enhanced BBB penetration, could lead to the development of novel therapeutics.

-

Efficacy in a Wider Range of Disease Models: The therapeutic potential of GED should be investigated in a broader array of preclinical models of neurodegenerative and inflammatory diseases.

By addressing these research questions, the scientific community can further elucidate the therapeutic potential of guanidinoethyl disulfide and pave the way for the development of new and effective treatments for a range of debilitating diseases.

References

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619–632. [Link]

-

Southan, G. J., & Szabó, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 619–632. [Link]

-

Southan, G. J., Salzman, A. L., & Szabó, C. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. The Journal of pharmacology and experimental therapeutics, 281(1), 42–48. [Link]

-

Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 53593. [Link]

-

Scott, G. S., Croy, J. E., & Piascik, M. T. (2001). Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice. Neuroscience letters, 311(1), 37–40. [Link]

-

Tachikawa, M., Akanuma, S. I., & Hosoya, K. I. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. Fluids and barriers of the CNS, 8(1), 6. [Link]

Sources

- 1. Parkinson's disease stopped in animal model | EurekAlert! [eurekalert.org]

- 2. Gintonin mitigates experimental autoimmune encephalomyelitis by stabilization of Nrf2 signaling via stimulation of lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of guanidino modification and proline substitution on the in vitro stability and blood-brain barrier permeability of endomorphin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protective Mechanism for the Blood–Brain Barrier Induced by Aminoguanidine in Surgical Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Guanidinoethyl Disulfide (GED): From Cold War Radioprotection to Advanced Biomaterials

Executive Summary

Guanidinoethyl disulfide (GED), formally known as bis(2-guanidinoethyl) disulfide, is a biologically active aliphatic disulfide with a rich pharmacological history. Originally synthesized during the mid-20th century as a stable derivative of the radioprotective agent AET (S,2-aminoethylisothiuronium), GED and its reduced monomer, 2-mercaptoethylguanidine (MEG), have undergone a remarkable therapeutic evolution. This technical guide provides a comprehensive analysis of GED’s chemical history, its dual mechanisms of action (radioprotection and selective iNOS inhibition), and its modern applications in nanostructured hydrogels and targeted drug delivery systems.

Part 1: Historical Discovery and Chemical Evolution

The Radioprotection Era (1950s–1970s)

Following the advent of the atomic age, global military and medical research heavily prioritized the discovery of chemical radioprotectors. The Walter Reed Army Institute of Research and prominent Japanese researchers (such as Masato Shinoda and Sanya Akaboshi) systematically screened sulfur-containing compounds[1][2].

During this screening, AET was identified as a highly potent radioprotector. However, AET itself is a prodrug. Researchers discovered that under physiological conditions (pH > 7.0), AET undergoes a rapid intramolecular rearrangement known as transguanylation (or transamidination) to form the active thiol, MEG[1][2]. Because MEG is highly unstable and difficult to isolate in its pure state, it spontaneously oxidizes in the presence of air to form the highly stable dimer, GED [1].

GED was proven to effectively protect the bone marrow and gastrointestinal tracts of irradiated mammalian models, achieving a Dose Reduction Factor (DRF) between 1.4 and 2.0[1][3].

The Mixed Disulfide Hypothesis

The foundational mechanism of GED/MEG in radioprotection is governed by the Mixed Disulfide Hypothesis . Aminothiols like MEG form temporary mixed disulfides with critical cellular proteins (–SH and –SS– groups). When ionizing radiation generates hydroxyl radicals, these mixed disulfides act as sacrificial targets. Radiolytic scission of the disulfide bond restores the original protein structure, effectively neutralizing the radiation-induced damage[1].

Figure 1: The chemical evolution pathway from the AET prodrug to the stable GED dimer.

Part 2: The Nitric Oxide Era and Modern Biomaterials

Selective iNOS Inhibition (1990s–2000s)

As research progressed, the pharmacological profile of GED expanded beyond direct radical scavenging. It was discovered that radiation damage is heavily mediated by the overproduction of Nitric Oxide (NO) via inducible Nitric Oxide Synthase (iNOS)[2]. GED was identified as a highly potent and selective inhibitor of iNOS, boasting an IC50 of approximately 7.4 μM[4]. By competitively inhibiting iNOS, GED prevents the formation of peroxynitrite (a highly toxic reactive nitrogen species), thereby mitigating severe inflammatory responses and tissue necrosis post-irradiation[2][4].

Integration into Nanostructured Hydrogels (2000s–Present)

In contemporary bioengineering, GED's stable disulfide bond and biological activity have been leveraged in tissue engineering. A landmark study by Weng et al. (2008) utilized GED released from hydrogel microspheres composed of partially oxidized hyaluronan and gelatin[5][6]. The controlled release of GED from these nanostructured hydrogels successfully suppressed localized cellular hyper-activity, proving GED's viability as an active pharmaceutical ingredient (API) in smart, stimuli-responsive biomaterials[5][6].

Figure 2: Dual mechanism of GED highlighting both direct radical scavenging and selective iNOS inhibition.

Part 3: Quantitative Data & Pharmacological Profiles

To understand the utility of the AET/MEG/GED system, one must compare their physicochemical and biological properties. The following table summarizes the quantitative data across the three primary states of the molecule.

| Compound | Chemical State | Stability | Primary Mechanism of Action | Radioprotection (DRF) | iNOS Inhibition (IC50) |

| AET | Isothiuronium Prodrug | High (in acidic/dry conditions) | Precursor / Prodrug | ~1.4 - 2.0 (In vivo) | N/A (Requires conversion) |

| MEG | Reduced Thiol Monomer | Low (Rapidly oxidizes) | Radical Scavenger / Mixed Disulfide | ~1.4 - 2.0 (In vivo) | Active (Transient) |

| GED | Oxidized Disulfide Dimer | High (Stable solid) | Selective iNOS Inhibitor / Prodrug | ~1.4 - 2.0 (In vivo) | 7.4 μM |

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis and Isolation of GED from AET

Causality & Logic: AET is stable as a hydrobromide salt. To synthesize GED, the pH must be raised to deprotonate the primary amine, allowing it to execute a nucleophilic attack on the isothiuronium carbon (transguanylation). Subsequent aeration forces the oxidation of the resulting sulfhydryl groups into a stable disulfide bond[7][8].

-

Preparation: Dissolve 100 mmol of AET (S,2-aminoethylisothiuronium bromide hydrobromide) in 50 mL of distilled, deionized water.

-

Alkalinization (Transguanylation): Slowly add 1M NaOH dropwise under continuous magnetic stirring until the solution reaches a slightly alkaline pH of 8.0 to 8.5. Critical step: Do not exceed pH 9.0 to prevent degradation of the guanidino group.

-

Oxidation: Vigorously bubble ambient air or pure O₂ through the solution for 12–24 hours at room temperature. The conversion of MEG to GED is marked by a shift in the solution's redox potential.

-

Precipitation & Filtration: Chill the solution to 4°C to induce precipitation of GED. Filter the precipitate using a Büchner funnel under a vacuum.

-

Validation: Recrystallize the product from a hot ethanol/water mixture. Verify the purity by measuring the melting point. Pure GED exhibits a sharp melting point at 198–199°C [7][8].

Protocol 2: In Vitro iNOS Inhibition Assay (Griess Method)

Causality & Logic: Because Nitric Oxide (NO) is a highly volatile gas with a half-life of seconds, direct measurement is prone to error. This protocol measures nitrite (NO₂⁻), the stable, primary aqueous metabolite of NO, using the Griess reagent[2][4].

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of

cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours. -

Activation: Stimulate the macrophages with 1 μg/mL Lipopolysaccharide (LPS) to induce iNOS expression.

-

Treatment: Immediately treat the wells with varying concentrations of synthesized GED (e.g., 0.1 μM to 50 μM) dissolved in PBS. Include a vehicle control and an LPS-only positive control. Incubate for 24 hours.

-

Quantification: Transfer 50 μL of the cell culture supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Analysis: Incubate in the dark for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader. Calculate the IC50 by plotting the dose-response curve of nitrite concentration versus GED concentration.

References

-

Radioprotective Agents - DTIC (Defense Technical Information Center) . Comprehensive review of WR compounds, AET, MEG, and GED radioprotective efficacy and mechanisms. 1

-

The Role of Nitric Oxide in Radiation Damage - ResearchGate . Shinoda M., Akaboshi S., et al. Studies on the radiation protective activities of AET and GED-type compounds against X-Irradiation. 2

-

A review on some endemic and near endemic plants - ResearchGate . Documentation of guanidinoethyl disulfide as a selective inducible nitric oxide synthase (iNOS) inhibitor (IC50 = 7.4 μM). 4

-

MECHANISMS AND RADIOPROTECTIVE AGENTS - SciELO . Varanda E.A. Overview of thiol-based radioprotectors, including the AET/MEG conversion and Dose Reduction Factors (DRF). 3

-

Significances of Nanostructured Hydrogels for Valuable Applications - ResearchGate . Weng L., et al. (2008). In vitro and in vivo suppression of cellular activity by guanidinoethyl disulfide released from hydrogel microspheres.5

-

Oxi-HA/ADH Hydrogels: A Novel Approach in Tissue Engineering - MDPI . Review of oxidized hyaluronan hydrogels incorporating GED for controlled release and tissue engineering. 6

-

Full text of "Proceedings of the Society for Experimental Biology and Medicine" - Archive.org . Historical synthesis protocols and validation parameters (melting point 198-199°C) for GED. 8

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]

- 8. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]

Methodological & Application

Advanced Application Note: Site-Selective Protein Modification via Guanidinoethyl Disulfide (GED)

Target Audience: Protein Chemists, Structural Biologists, and Biopharmaceutical Developers Content Focus: Mechanistic rationale, self-validating protocols, and quantitative analysis of Bis(2-guanidinoethyl) disulfide (GED) in protein engineering.

The Chemical Rationale: Beyond Traditional Alkylation

In the development of therapeutic proteins and antibody-drug conjugates (ADCs), achieving homogeneous, site-selective modification is a paramount challenge due to the high copy-number of reactive amino acids . While traditional alkylating agents (e.g., maleimides, iodoacetamides) provide robust thioether linkages, their irreversible nature and inherent hydrophobicity frequently induce structural destabilization or promote aggregation.

Bis(2-guanidinoethyl) disulfide (GED) offers a sophisticated alternative. By engaging in rapid thiol-disulfide exchange, GED forms a temporary mixed disulfide with solvent-exposed protein thiols [[1]]([Link]). The causality of GED’s effectiveness lies in its dual-functional architecture:

-

Regio-Selectivity via Electrostatics: The guanidinium moiety (

) remains constitutively protonated across all physiological pH ranges. This cationic charge electrostatically steers the modifier away from positively charged surface patches, selectively targeting cysteines situated in neutral or electronegative microenvironments . -

Reversible Solubilization: The introduction of a highly polar cationic tag prevents the aggregation of partially unfolded intermediates. Because the modification is a mixed disulfide, the native cysteine can be seamlessly regenerated downstream using standard reductants (e.g., TCEP or DTT) [[2]]([Link]).

Mechanistic Framework & Pathway Visualization

When utilized in oxidative protein folding, GED and its reduced counterpart (mercaptoethylguanidine) act as an artificial chaperone system. The guanidinium group prevents the kinetic trapping of misfolded hydrophobic intermediates, while the disulfide core facilitates the shuffling of non-native cysteine pairs into their thermodynamically stable native conformations .

Reaction pathway of site-selective cysteine modification and oxidative folding using GED.

Quantitative Reagent Comparison

To justify the selection of GED over conventional reagents, it is critical to evaluate the physicochemical shifts imparted on the target protein. Table 1 summarizes these parameters.

Table 1: Quantitative Comparison of Cysteine Modifying Agents

| Modifying Reagent | Reaction Mechanism | Reversibility | Mass Shift (Da) | Net Charge Added | Optimal pH |

| Guanidinoethyl Disulfide (GED) | Mixed Disulfide | Yes (via TCEP) | +118.1 | +1 (Cationic) | 7.5 – 8.0 |

| Iodoacetamide (IAA) | Thioether Alkylation | No | +57.0 | Neutral | 7.5 – 8.5 |

| Ellman's Reagent (DTNB) | Mixed Disulfide | Yes (via TCEP) | +198.1 | -1 (Anionic) | 7.0 – 8.0 |

| Maleimide-PEG2 | Thioether Alkylation | No (mostly) | +215.2 | Neutral | 6.5 – 7.5 |

Self-Validating Methodologies

As a Senior Application Scientist, I emphasize that every protocol must contain internal logic gates to prevent downstream failure. The following workflows are designed as self-validating systems.

Protocol A: Reversible Cationic Tagging of Native Cysteines

Objective: Site-selectively mask free cysteines with a cationic guanidinium tag to enhance solubility during intermediate purification steps.

Step 1: Protein Reduction and Reductant Clearance

-

Action: Incubate the target protein (1 mg/mL) with 5 mM TCEP for 30 minutes at 37°C. Pass the mixture through a Zeba™ Spin Desalting Column pre-equilibrated with Conjugation Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

-

Causality: TCEP efficiently reduces all disulfides. However, because TCEP is a potent phosphine reductant, failing to remove it will result in the immediate reduction and destruction of the GED reagent in Step 2. Desalting ensures only protein-bound thiols are available for reaction.

Step 2: GED Conjugation

-

Action: Prepare a 100 mM stock of GED in deionized water. Add GED to the desalted protein to achieve a 20-fold molar excess. Incubate at room temperature for 2 hours under gentle agitation.

-

Causality: The reaction is buffered at pH 8.0. The

of a typical cysteine thiol is ~8.3; operating at pH 8.0 ensures a sufficient population of highly nucleophilic thiolate anions (

Step 3: Validation Checkpoint & Quenching

-

Action: Remove a 5 µL aliquot and react it with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm. If the reaction is complete, the absorbance will remain at baseline (indicating 0% free thiols).

-

Causality: This step makes the protocol self-validating. A lack of yellow color confirms quantitative conversion of all free cysteines into GED-mixed disulfides. Once validated, quench the main reaction by adjusting the pH to 6.0 using 1M HCl, which protonates any remaining trace thiolates and halts further exchange.

Protocol B: GED-Assisted Oxidative Protein Folding

Objective: Utilize GED as a redox-active chaperone to fold heavily disulfide-bonded proteins from inclusion bodies.

Step 1: Denaturation and Unfolding

-

Action: Solubilize the protein pellet in 8 M Urea, 100 mM Tris-HCl, 10 mM DTT, pH 8.5. Incubate for 2 hours to ensure complete denaturation.

Step 2: Controlled Redox Shuffling

-

Action: Rapidly dilute the denatured protein 1:50 into Folding Buffer (100 mM Tris-HCl, 1 mM EDTA, 2 mM GED, 0.5 mM Mercaptoethylguanidine, pH 7.8) at 4°C. Stir gently for 24–48 hours.

-

Causality: The 4:1 ratio of oxidized GED to reduced mercaptoethylguanidine establishes a highly specific redox potential. The guanidinium groups coat the hydrophobic patches of the folding intermediates via electrostatic interactions, preventing aggregation. Simultaneously, the disulfide bonds continuously break and reform (shuffling) until the protein reaches its lowest energy state—the native fold [[2]]([Link]).

Step 3: Final Deprotection (Reversal)

-

Action: Add 10 mM TCEP to the folded protein and incubate for 1 hour to cleave any remaining mixed disulfides, restoring the native cysteines if required for downstream assays.

References

-

Conjugate of Thiol and Guanidyl Units with Oligoethylene Glycol Linkage for Manipulation of Oxidative Protein Folding Source: MDPI (Molecules) URL:[Link]

-

Concepts of Catalysis in Site-Selective Protein Modifications Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Site-selective modification strategies in antibody–drug conjugates Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

-

Radioprotective Agents (Mixed Disulfide Hypothesis) Source: Kirk-Othmer Encyclopedia of Chemical Technology / DTIC URL:[Link]

Sources

Application Note: Leveraging Guanidinoethyl Disulfide (GED) in Disulfide Rebridging and Thiol Protection Strategies

Target Audience: Researchers, bioconjugation scientists, and protein engineers. Content Focus: Mechanistic causality, self-validating protocols, and orthogonal applications of GED in bioconjugation and oxidative refolding.

Mechanistic Rationale: The Dual-Action of GED

In modern biotherapeutics, "disulfide rebridging" typically refers to the irreversible covalent reconnection of reduced interchain disulfides using carbon-based bis-electrophiles (e.g., dibromomaleimides or bis-sulfones) to stabilize Antibody-Drug Conjugates (ADCs)[1]. However, an orthogonal and equally critical challenge in protein engineering is reversible oxidative rebridging —the precise re-establishment of native disulfide bonds from a fully reduced state, or the transient protection of thiols during multi-step syntheses.

Guanidinoethyl disulfide (GED, CAS 1072-13-5)[], the oxidized dimer of mercaptoethylguanidine (MEG)[3], is uniquely suited for these challenges. While traditional redox buffers like Oxidized Glutathione (GSSG) often fail when applied to highly hydrophobic or aggregation-prone recombinant proteins, GED operates through a synergistic "Chaotropic-Redox" mechanism:

-

Chaotropic Shielding: The terminal guanidinium moieties of GED (pKa ~13.6) remain fully protonated at physiological pH. When GED interacts with a folding intermediate, these positively charged groups electrostatically repel adjacent protein molecules, mimicking the solubilizing effect of the denaturant guanidine hydrochloride[4].

-

Thiol-Disulfide Exchange: Simultaneously, the central disulfide core drives the thermodynamic search for the native disulfide pairing. The continuous formation and resolution of mixed disulfides prevents the kinetic trapping of mispaired cysteines.

Furthermore, GED's ability to form stable, temporary mixed disulfides (Protein-S-S-MEG) with exposed thiols—a mechanism originally identified in cellular radioprotection[5]—makes it an exceptional reversible blocking agent for sequential bioconjugation workflows. GED exhibits excellent biological compatibility and cellular uptake, further validating its utility in complex biological matrices[6].

Quantitative Comparison of Redox Rebridging Agents

To select the appropriate redox agent, one must evaluate the physicochemical properties of the target protein. Table 1 summarizes the key metrics of common redox rebridging agents.

Table 1: Physicochemical Comparison of Redox Rebridging Agents

| Reagent | Molecular Weight ( g/mol ) | Net Charge (pH 7.4) | Chaotropic Shielding | Primary Application |

| GED | 236.36 | +2 | High | Aggregation-prone/hydrophobic proteins |

| GSSG | 612.63 | -2 | Low | Soluble, cytosolic proteins |

| Cystamine | 152.24 | +2 | Low | General basic redox buffering |

| Oxidized DTT | 152.23 | Neutral | None | Strong reducing environments |

Application 1: Oxidative Disulfide Rebridging (Protein Refolding)

When recovering recombinant proteins from bacterial inclusion bodies, the primary failure mode is hydrophobic collapse before the native disulfide bonds can form. GED acts as a thermodynamic chaperone, maintaining solubility while facilitating the oxidative rebridging of native cysteine pairs.

Caption: Thermodynamic cycle of GED-mediated thiol-disulfide exchange and native rebridging.

Protocol 1: Oxidative Rebridging of Inclusion Body Proteins

This protocol is a self-validating system designed to prevent kinetic trapping.

Step 1: Solubilization & Complete Reduction

-

Resuspend the protein pellet in 50 mM Tris-HCl (pH 8.0), 8 M Urea, and 10 mM DTT. Incubate for 2 hours at room temperature to ensure complete reduction of all scrambled disulfides.

Step 2: Buffer Exchange

-

Rapidly exchange the protein into Refolding Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl) using a desalting column to remove DTT and Urea. Causality: Removing DTT is mandatory, as residual DTT will immediately quench the GED reagent.

Step 3: GED/MEG Redox Buffer Addition

-

Immediately add GED to a final concentration of 5 mM, and its reduced counterpart MEG to 0.5 mM.

-

Causality: The 10:1 oxidized-to-reduced ratio provides a strong oxidative driving force, while the trace MEG ensures that mispaired disulfides can be reversibly cleaved and corrected.

Step 4: Incubation & Validation

-

Incubate at 4°C for 24–48 hours with gentle agitation.

-

Self-Validation Check: Run a non-reducing SDS-PAGE gel. A successful oxidative rebridging is confirmed by a distinct band shift: the compact, natively rebridged protein will migrate faster than the extended, fully reduced intermediate. Confirm the absence of free thiols (<0.1 per protein) using an Ellman’s reagent (DTNB) assay.

Application 2: Transient Thiol Protection via Mixed Disulfides

In complex bioconjugation workflows (e.g., dual-payload ADCs), sequentially addressing specific cysteines is paramount. The "Mixed Disulfide Hypothesis"[5] demonstrates that GED rapidly forms stable, temporary mixed disulfides (Protein-S-S-MEG) with exposed thiols. Because the MEG cap is positively charged, it prevents the precipitation of the antibody intermediate—a common issue when native interchain disulfides are reduced.

Caption: Experimental workflow for transient thiol protection using GED prior to bioconjugation.

Protocol 2: Reversible Blocking for Sequential Bioconjugation

Step 1: Mild Reduction

-

Reduce the target interchain disulfides of the antibody using 2.5 equivalents of TCEP in PBS (pH 7.4) for 2 hours at 37°C.

Step 2: Transient Protection (Mixed Disulfide Formation)

-

Add a 20-fold molar excess of GED directly to the reaction mixture. Incubate for 1 hour at room temperature.

-

Causality: The high concentration of GED rapidly drives the equilibrium toward the mixed disulfide (Protein-S-S-MEG), capping the thiols and preventing premature oxidation or off-target alkylation during intermediate processing steps.

Step 3: Intermediate Processing

-

Perform necessary orthogonal conjugations (e.g., lysine-directed NHS-ester coupling) on the protected antibody. The MEG cap ensures the cysteines remain inert.

Step 4: Deprotection & Irreversible Rebridging

-

Add 10 mM TCEP to quantitatively reduce the Protein-S-S-MEG bond, liberating the free thiols.

-

Immediately introduce your irreversible disulfide rebridging agent (e.g., dibromomaleimide-payload construct)[1] to permanently crosslink the cysteines.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide for GED-Mediated Rebridging

| Observation | Mechanistic Cause | Corrective Action |

| Protein Precipitation | Insufficient chaotropic shielding during folding. | Increase GED to 5-10 mM or supplement with 1 M Urea. |

| Incomplete Rebridging | Kinetic trapping of the mixed disulfide intermediate. | Add 0.5-1.0 mM MEG to stimulate reversible disulfide exchange. |

| Low Conjugation Yield | Incomplete reduction of the Protein-S-S-MEG bond. | Increase TCEP to 10 mM or extend deprotection to 2h at 37°C. |

References

-

Ishida, T., et al. (1984). "Radioprotectant bis(2-guanidinoethyl) disulfide dihydrobromide, C6H18N6S2(2+).2Br-". Acta Crystallographica Section C. 4

-

Southan, G. J., et al. (1996). "Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform". British Journal of Pharmacology.6

-

BOC Sciences. "CAS 1072-13-5 (guanidinoethyl disulfide)". Chemical Properties and Specifications.

-

NIH PMC (2021). "Protein Macrocyclization for Tertiary Structure Stabilization". Disulfide Rebridging Strategies. 1

-

NIH PMC. "Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro". Synthesis of mercaptoethylguanidine disulfide. 3

-

Sweeney, T. R. (1979). "A Survey of Compounds from the Antiradiation Drug Development Program". DTIC Document (Mixed Disulfide Hypothesis). 5

Sources

- 1. Protein Macrocyclization for Tertiary Structure Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Guanidinoethyl Disulfide (GED) in Advanced Drug Delivery Systems

Introduction and Mechanistic Rationale

Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a highly versatile molecule in the landscape of modern drug delivery and biomaterials engineering. Originally identified as a potent, competitive inhibitor of the inducible nitric oxide synthase (iNOS)[1], GED has evolved into a multifunctional building block for smart delivery systems.

The architectural brilliance of GED lies in its tripartite chemical nature:

-

Guanidinium Moieties: Mimicking the cell-penetrating properties of polyarginine, the positively charged guanidinium groups facilitate electrostatic interactions with negatively charged cell membranes, enhancing cellular uptake.

-

Bioreducible Disulfide Linkage: The central disulfide bond acts as a redox-responsive trigger. It remains stable in the extracellular matrix but undergoes rapid cleavage in the highly reducing intracellular environment (driven by millimolar concentrations of glutathione, GSH)[2].

-

Pharmacological Activity: Upon cytosolic reduction, GED yields mercaptoethylguanidine (MEG), a targeted inhibitor that suppresses iNOS activity, thereby mitigating localized inflammation and cellular infiltration[3].

Understanding this causality is critical for formulation scientists: GED is not merely a passive payload or a structural crosslinker; it is an active, stimuli-responsive participant in the therapeutic mechanism.

Figure 1: Mechanistic pathway of GED cellular uptake, redox-triggered cleavage, and iNOS inhibition.

Protocol A: Formulation of GED-Loaded oHA/Gelatin Hydrogel Microspheres

Scientific Rationale

To achieve sustained, localized suppression of inflammation (e.g., in dermal wound healing), GED can be encapsulated within biodegradable hydrogel microspheres[3]. This protocol utilizes oxidized hyaluronan (oHA) and gelatin.

Causality of Experimental Choices:

-

Crosslinking Mechanism: Partial oxidation of hyaluronan opens the glucuronic acid rings to form aldehyde groups. When mixed with gelatin at 50°C, these aldehydes react with the primary amines of gelatin via Schiff-base formation. This creates a robust 3D network without the need for toxic extraneous crosslinkers (like glutaraldehyde), ensuring high biocompatibility[3].

-

Surfactant Choice: Span-80 is utilized in the soya oil continuous phase because its low Hydrophilic-Lipophilic Balance (HLB) is ideal for stabilizing water-in-oil (w/o) emulsions.

-

Electrostatic Condensation: The cationic guanidinium groups of GED interact with the anionic carboxylate groups of unoxidized HA residues. Consequently, higher GED loading increases electrostatic condensation, which physically shrinks the microspheres and alters release kinetics[3].

Step-by-Step Methodology

Phase 1: Preparation of Precursor Solutions

-

Prepare a 2% (w/v) aqueous gelatin solution and a 2% (w/v) aqueous oHA solution. Equilibrate both solutions in a water bath at 37°C.

-

Prepare GED stock solutions at varying concentrations (0.2%, 1.0%, and 2.0% w/v) in deionized water and preheat to 37°C.

Phase 2: Emulsion and Crosslinking 3. In a reaction vessel, mix 5 mL of the 2% gelatin solution with 5 mL of the 2% oHA solution at 37°C. 4. Immediately add 1 mL of the preheated GED solution to the polymer mixture. 5. Transfer the aqueous polymer-GED mixture dropwise into 50 mL of soya oil containing 1 mL of pre-dissolved Span-80. 6. Maintain the system at 50°C and agitate using a mechanical stirrer at 900 rpm overnight. Note: The elevated temperature accelerates the Schiff-base crosslinking reaction between the oHA aldehydes and gelatin amines.

Phase 3: Purification and Recovery (Self-Validating System) 7. Collect the microspheres by centrifugation (3000 rpm, 10 min). 8. Wash the pellet sequentially with isopropyl alcohol (to remove residual soya oil and Span-80) and chilled deionized water. 9. Validation Check 1 (Morphology): Suspend a small aliquot in water and observe under an optical microscope. Microspheres should exhibit a spherical morphology. If heavy aggregation is observed, the stirring speed in Step 6 must be increased. 10. Lyophilize the washed microspheres for 48 hours to obtain a highly porous, dry powder[3]. 11. Validation Check 2 (Encapsulation Efficiency): Analyze the pooled aqueous washings via HPLC to quantify unencapsulated GED. Subtract this from the initial GED input to validate loading efficiency.

Figure 2: Formulation workflow for GED-loaded oHA/gelatin hydrogel microspheres.

Quantitative Data Summary

The addition of GED fundamentally alters the physical characteristics of the hydrogel delivery system. The table below summarizes the inverse correlation between GED loading and microsphere diameter, driven by electrostatic polymer condensation[3].

| GED Concentration Input (w/v) | Average Microsphere Diameter (µm) | Cumulative GED Release at 24h (µg/mg) | Swelling Behavior |

| 0.2% | ~90 ± 5 | 4 | Low |

| 1.0% | ~75 ± 4 | 10 | Moderate |

| 2.0% | ~60 ± 6 | 30 | High |

Data Interpretation: The 2.0% formulation exhibits the highest swelling rate, which directly correlates with the highest burst release of the drug at 24 hours. After the initial burst phase, the remaining GED is released continuously over a one-week period, providing sustained iNOS inhibition[3].

Protocol B: Synthesis of Carboxitin (GED-GSH Conjugate) for Protein Crosslinking Inhibition

Scientific Rationale

Beyond direct encapsulation, GED serves as a critical synthetic precursor. By conjugating GED with glutathione (GSH) diethyl ester, researchers can synthesize "Carboxitin." This asymmetric disulfide compound is engineered to inhibit advanced glycation end products (AGEs) and prevent protein crosslinking in tissues (e.g., the aging lens)[4].

Causality of Experimental Choices:

-

Transguanylation: The synthesis of GED from cystamine dihydrochloride requires a guanylating agent. 1H-pyrazole-1-carboxamidine is chosen because it efficiently transfers the amidino group to the primary amines of cystamine under mild, room-temperature conditions[2].

-

Asymmetric Disulfide Exchange: To create Carboxitin, GED must undergo a disulfide exchange with GSH diethyl ester. The reaction is flushed with argon to prevent unwanted auto-oxidation of the thiol intermediates, ensuring high yield of the target heterodimer[2].

Step-by-Step Methodology

Phase 1: Synthesis of GED

-

Dissolve 500 mg of cystamine dihydrochloride (2.2 mmol) in 25 mL of deionized water.

-

Add 5 g of Amberlite IRA 402 (OH⁻ form) resin and 0.98 g of 1H-pyrazole-1-carboxamidine HCl (6.6 mmol) to the solution.

-

Stir the mixture overnight at room temperature.

-

Extract the reaction mixture four times with 50 mL of ethyl acetate to remove pyrazole byproducts.

-

Acidify the remaining aqueous layer to pH 2 using 2 M HCl, then freeze-dry to yield GED[2].

Phase 2: Synthesis of Carboxitin 6. Dissolve 110 mg of GSH diethyl ester (0.23 mmol) and 100 mg of the synthesized GED (0.32 mmol) in 2 mL of 0.1 M phosphate buffer containing 1 mM EDTA. Note: EDTA is crucial here to chelate trace metals that could catalyze unwanted side reactions. 7. Flush the reaction vial with Argon and incubate for 30 minutes at room temperature to allow disulfide exchange. 8. Quench the reaction by adjusting the solution to pH 2 with 1 M HCl. 9. Validation Check (Purification & Confirmation): Purify the compound using preparative HPLC. Analyze individual fractions via UPLC-MS2. Pool and freeze-dry the fractions containing the specific product mass-to-charge ratio (m/z 481) to isolate pure Carboxitin[2].

Conclusion

Guanidinoethyl disulfide (GED) represents a highly sophisticated tool in the arsenal of drug delivery. Whether utilized as a physically encapsulated therapeutic in self-crosslinking hydrogels[3] or as a reactive precursor for targeted anti-glycation therapies[4], its unique combination of cell-penetrating guanidinium groups and redox-sensitive disulfide bonds allows for precise, microenvironment-responsive drug design.

References

-

Weng, L., et al. (2008). "In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin." Biomaterials. Available at:[Link]

-

Nandi, S. K., et al. (2020). "Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro." Glycoconjugate Journal. Available at:[Link]

-

Southan, G. J., et al. (1996). "Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform." British Journal of Pharmacology. Available at:[Link]

-

BioKB Database Entry (2020). "Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitinin vitro." Available at:[Link]

Sources

- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

Application Note & Protocols: Guanidinoethyl Disulfide in the Study of Oxidative Protein Folding

Audience: Researchers, scientists, and drug development professionals.

Abstract

The correct formation of disulfide bonds is a critical step in the folding of many secreted and cell-surface proteins. Replicating this complex process in vitro presents significant challenges, often hampered by protein aggregation and the formation of incorrect disulfide pairings. Traditional redox buffers, such as reduced and oxidized glutathione (GSH/GSSG), can be inefficient for many proteins. This guide details the application of Guanidinoethyl disulfide (GED), a powerful catalytic agent for promoting efficient oxidative protein folding. We provide a comprehensive overview of its mechanism, key advantages over traditional methods, and detailed, field-proven protocols for its implementation. This document is intended to equip researchers with the necessary knowledge to leverage GED for the successful refolding of disulfide-rich proteins, a crucial step in academic research and the development of protein-based therapeutics.

The Challenge of Oxidative Protein Folding

The Importance of Disulfide Bonds

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. These bonds are vital for the thermodynamic stability and native three-dimensional structure of a vast number of proteins.[1][2] In eukaryotes, this process occurs primarily within the endoplasmic reticulum (ER), a specialized compartment with an oxidizing environment and a host of chaperone proteins and enzymes, such as Protein Disulfide Isomerase (PDI).[3][4][5][6] PDI not only catalyzes the formation of disulfide bonds but also facilitates the rearrangement (isomerization) of non-native disulfides until the correct, lowest-energy conformation is achieved.[5][6]

Limitations of Traditional Redox Buffers

For decades, the glutathione redox couple (GSH/GSSG) has been the standard for in vitro oxidative folding studies.[7][8] This system attempts to mimic the redox environment of the ER.[7] However, it suffers from several drawbacks:

-

Slow Kinetics: For many proteins, the rate of folding in a GSH/GSSG buffer is impractically slow.

-

Low Yields: The process can be inefficient, leading to a high proportion of misfolded species and aggregates.

-

Protein-Specific Optimization: The optimal ratio of GSH to GSSG is highly dependent on the specific protein, requiring extensive and time-consuming optimization.[9]

These limitations have driven the search for more efficient and robust methods to facilitate oxidative folding, leading to the adoption of reagents like Guanidinoethyl disulfide.

Guanidinoethyl Disulfide (GED): A Superior Catalyst

Guanidinoethyl disulfide, also known as bis(2-guanidinoethyl) disulfide, is a thiol-disulfide exchange reagent that acts as a catalyst for oxidative protein folding. Unlike a simple redox buffer, GED actively participates in the folding pathway.

Chemical Properties and Mechanism of Action

The key to GED's efficacy lies in the guanidinium group, which lowers the pKa of the corresponding thiol, 2-guanidinoethanethiol (GET). This makes the thiolate anion a more potent nucleophile, facilitating rapid thiol-disulfide exchange reactions with the cysteine residues of a reduced, unfolded protein.

The catalytic cycle requires a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to initiate the process.[10] The reducing agent breaks the disulfide bond of GED, generating the active thiol form, GET. GET then reacts with the cysteines of the target protein, forming mixed disulfides. These mixed disulfides readily rearrange, promoting the formation of native intramolecular disulfide bonds and releasing GET, which can then be recycled in the catalytic process.

The Catalytic Cycle of GED

The process can be visualized as a cycle where GED is activated and then facilitates the correct pairing of cysteines within the folding polypeptide chain.

Caption: Catalytic cycle of Guanidinoethyl disulfide (GED) in oxidative protein folding.

Key Advantages of the GED System

The use of GED offers several significant advantages over traditional glutathione-based redox buffers:

| Feature | Guanidinoethyl Disulfide (GED) System | Glutathione (GSH/GSSG) System |

| Mechanism | Catalytic thiol-disulfide exchange | Stoichiometric redox buffer |

| Efficiency | High; often results in faster folding kinetics and higher yields. | Variable; can be slow and inefficient for complex proteins. |

| Concentration | Used in catalytic amounts (typically 0.1 - 2 mM). | Requires high concentrations (millimolar range). |

| Optimization | Less sensitive to concentration changes; easier to optimize. | Highly sensitive to the GSH:GSSG ratio, requiring extensive screening. |

| Aggregation | Often reduces protein aggregation by promoting faster folding. | May not effectively prevent aggregation during slow folding. |

Core Protocols: Implementing GED in Your Workflow

Materials and Reagents

-

Guanidinoethyl disulfide dihydrochloride (GED) (MW: 309.29 g/mol )

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Refolding Buffer: e.g., 100 mM Tris-HCl, pH 8.0-8.5, containing 0.5 M Arginine (as a folding enhancer/aggregation suppressor), and 1 mM EDTA. The optimal buffer will be protein-dependent.

-

Denaturant: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[11]

-

Purified, denatured, and reduced target protein.

-

Standard analytical equipment for protein analysis (spectrophotometer, HPLC, etc.).

Protocol 1: Preparation of Stock Solutions

-

GED Stock (100 mM): Dissolve 30.93 mg of GED dihydrochloride in 1 mL of molecular-grade water. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

-

DTT Stock (1 M): Dissolve 154.25 mg of DTT in 1 mL of molecular-grade water. Prepare fresh or store at -20°C in single-use aliquots.

-

Denatured Protein Stock: The protein of interest should be purified under denaturing conditions (e.g., using a Ni-NTA column with urea or GdnHCl in the buffers).[11][12] The final preparation should be in a buffer containing 6 M GdnHCl or 8 M Urea and a reducing agent (e.g., 10-20 mM DTT) to ensure all cysteines are reduced. Determine the protein concentration using a standard method (e.g., Bradford or A280).

Protocol 2: Screening for Optimal GED Concentration